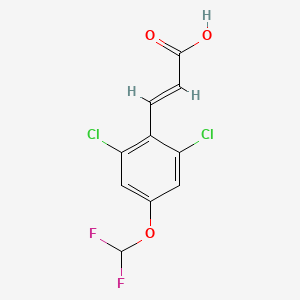

3-(2,6-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid

Description

3-(2,6-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid is a halogen-substituted acrylic acid derivative characterized by a phenyl ring with chlorine atoms at the 2- and 6-positions and a difluoromethoxy group at the 4-position. The compound’s structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C10H6Cl2F2O3 |

|---|---|

Molecular Weight |

283.05 g/mol |

IUPAC Name |

(E)-3-[2,6-dichloro-4-(difluoromethoxy)phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H6Cl2F2O3/c11-7-3-5(17-10(13)14)4-8(12)6(7)1-2-9(15)16/h1-4,10H,(H,15,16)/b2-1+ |

InChI Key |

LGWNLQUOXZQTOL-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1Cl)/C=C/C(=O)O)Cl)OC(F)F |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=CC(=O)O)Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,6-Dichloro-4-(difluoromethoxy)cinnamic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2,6-Dichloro-4-(difluoromethoxy)cinnamic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethoxy)cinnamic acid is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenylacrylic Acid Derivatives

The compound’s closest structural analogs differ in substituent groups on the phenyl ring, which significantly alter their physicochemical and biological properties. Key comparisons include:

Table 1: Substituent Comparison of Phenylacrylic Acid Derivatives

Physicochemical Properties

- However, it is less stable under basic conditions than trifluoromethyl-containing derivatives (e.g., Fiprolin) due to the hydrolytic sensitivity of the difluoromethoxy group .

- Acidity : The electron-withdrawing chlorine and difluoromethoxy substituents increase the acidity of the acrylic acid moiety (pKa ~2–3), making it more acidic than caffeic acid (pKa ~4.6) .

Research Findings and Data

Table 2: Key Research Findings

Biological Activity

3-(2,6-Dichloro-4-(difluoromethoxy)phenyl)acrylic acid is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H6Cl2F2O3

- Molecular Weight : Approximately 283.06 g/mol

- Structural Features : The compound features two chlorine atoms, a difluoromethoxy group, and a cinnamic acid backbone. This unique combination may enhance its biological activity compared to similar compounds.

Research indicates that this compound may exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in inflammatory and cancer pathways.

- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Preliminary studies suggest it could influence ROS levels, which are critical in cellular signaling and stress responses.

Anti-inflammatory Properties

Studies have shown that this compound possesses significant anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory diseases.

Anticancer Potential

The compound has demonstrated promising anticancer properties in vitro and in vivo. It has been shown to:

- Induce apoptosis in cancer cell lines.

- Inhibit tumor growth in animal models.

- Affect cell cycle progression by targeting specific regulatory proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

In Vitro Studies : Research involving various cancer cell lines (e.g., breast cancer, colon cancer) indicated that treatment with the compound led to a reduction in cell viability and increased apoptosis rates.

Cell Line IC50 (µM) Apoptosis Rate (%) MCF-7 (breast) 15 40 HT-29 (colon) 20 35 -

Animal Studies : In murine models of inflammation, administration of the compound resulted in decreased swelling and reduced levels of inflammatory markers.

Treatment Group Inflammation Score (0-10) Cytokine Levels (pg/mL) Control 8 IL-6: 250 Compound Treated 3 IL-6: 100

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.